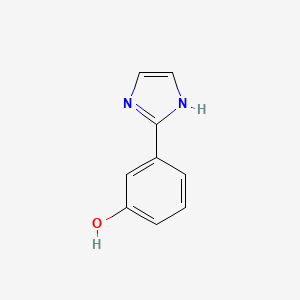
3-(1h-Imidazol-2-yl)phenol
描述
3-(1H-Imidazol-2-yl)phenol is a chemical compound that features an imidazole ring attached to a phenol group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly found in various natural products and synthetic compounds, making them significant in both biological and industrial contexts.
作用机制
Target of Action
3-(1H-Imidazol-2-yl)phenol, an imidazole derivative, has been found to have a broad range of biological targets. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii , a common parasitic disease-causing agent . They have also been found to inhibit JAK2/3 and Aurora A/B kinases .
Mode of Action
Imidazole derivatives have been found to restrict the growth of toxoplasma gondii in vitro . They interact with their targets, leading to changes that inhibit the growth of the parasite .
Biochemical Pathways
Imidazole derivatives have been found to affect the life cycle of toxoplasma gondii . They may also affect the pathways involved in the action of JAK2/3 and Aurora A/B kinases .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
For example, the solvent-free conditions can influence the synthesis of imidazole derivatives .
生化分析
Biochemical Properties
3-(1H-Imidazol-2-yl)phenol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it can interact with metalloenzymes, where it may act as a ligand to the metal center, influencing the enzyme’s activity. Additionally, the phenol group can undergo oxidation-reduction reactions, further contributing to its biochemical versatility .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins and enzymes. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation states and downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or influencing epigenetic modifications. Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. Additionally, the phenol group can participate in redox reactions, influencing the redox state of the cell. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxal and ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Reaction Conditions:
Temperature: The reaction is usually carried out at elevated temperatures, around 150-200°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the cyclization process.
Solvents: Common solvents include ethanol or water, depending on the specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
3-(1H-Imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated phenol derivatives.
科学研究应用
3-(1H-Imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Imidazole derivatives, including this compound, are studied for their potential antimicrobial and antifungal properties.
Medicine: This compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 2-(1H-Imidazol-2-yl)phenol
- 4-(1H-Imidazol-2-yl)phenol
- 5-(1H-Imidazol-2-yl)phenol
Uniqueness
3-(1H-Imidazol-2-yl)phenol is unique due to the specific positioning of the imidazole ring on the phenol group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other isomers.
属性
IUPAC Name |
3-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGOFWIQBLZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618263 | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52091-36-8 | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


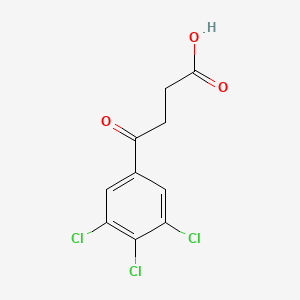
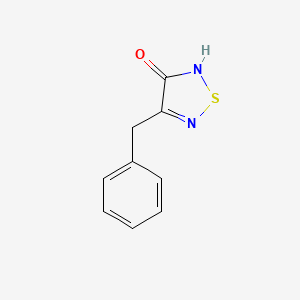
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
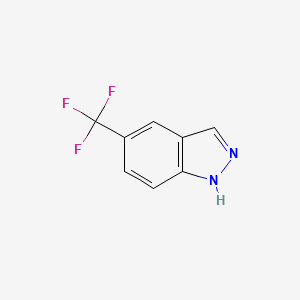
![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
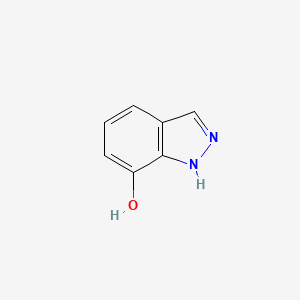
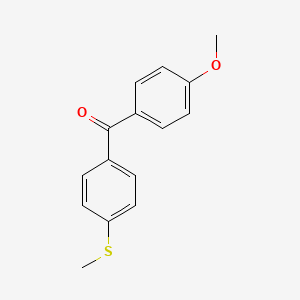
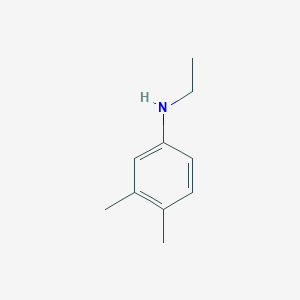

![8-Aminospiro[4.5]decane hydrochloride](/img/structure/B1321383.png)
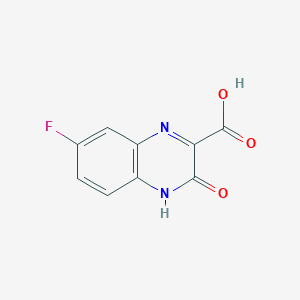
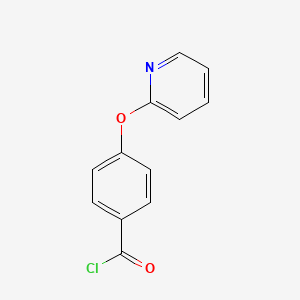
![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)
